Receptor Binding Affinity (Ki) of DesBr-NPB-23 (Human) for GPR7 vs. GPR8
DesBr-NPB-23 (human) exhibits high-affinity binding to GPR7 (NPBW1) with a Ki of 1.2 nM, demonstrating a 284-fold selectivity over its binding to GPR8 (NPBW2), for which the Ki is 341 nM . This selectivity profile is a key differentiator from other NPBWR1 ligands.
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki (GPR7) = 1.2 nM; Ki (GPR8) = 341 nM |
| Comparator Or Baseline | Same compound measured against two different receptor subtypes (GPR7 and GPR8) |
| Quantified Difference | 284-fold selectivity for GPR7 over GPR8 (341 nM / 1.2 nM) |
| Conditions | Radioligand binding assay using heterologously expressed human GPR7 and GPR8 receptors . |
Why This Matters
This quantifies the compound's inherent selectivity, guiding its use in experiments requiring preferential activation of the GPR7 pathway over GPR8, which is crucial as GPR8 is absent in rodents.
